7-Hydroxy-3-(3-hydroxy-4-methoxyphenyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Calycosin can be synthesized through the hydroxylation of formononetin using isoflavone 3′-hydroxylase, NADPH, H+, and O2 . The reaction produces calycosin, NADP+, and H2O .
Industrial Production Methods
For industrial-scale production, calycosin is often extracted from Astragalus membranaceus using hydrolytic extraction combined with high-speed countercurrent chromatography . The extraction involves using 100% ethanol and 2.5 mol/L hydrochloric acid, followed by purification with a two-phase solvent system of n-hexane-ethyl acetate-ethanol-water .
Chemical Reactions Analysis
Types of Reactions
Calycosin undergoes various chemical reactions, including:
Oxidation: Calycosin can be oxidized to form different quinones.
Reduction: It can be reduced to form dihydro derivatives.
Substitution: Calycosin can undergo nucleophilic substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various quinones, dihydro derivatives, and substituted isof
Properties
Molecular Formula |
C16H18O5 |
---|---|
Molecular Weight |
290.31 g/mol |
IUPAC Name |
7-hydroxy-3-(3-hydroxy-4-methoxyphenyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one |
InChI |
InChI=1S/C16H18O5/c1-20-14-5-2-9(6-13(14)18)12-8-21-15-7-10(17)3-4-11(15)16(12)19/h2,5-6,8,10-11,15,17-18H,3-4,7H2,1H3 |
InChI Key |
OYPWGOPINOWKSD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=COC3CC(CCC3C2=O)O)O |
Origin of Product |
United States |
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